molecular formula C12H13N3O2S B048671 6-(4-METHOXYBENZYL)-3-(METHYLTHIO)-1,2,4-TRIAZIN-5(4H)-ONE CAS No. 118740-03-7

6-(4-METHOXYBENZYL)-3-(METHYLTHIO)-1,2,4-TRIAZIN-5(4H)-ONE

Cat. No. B048671
M. Wt: 263.32 g/mol
InChI Key: VWXDPVPPRAPZAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The methoxybenzyl group could potentially be introduced through a reaction with 4-methoxybenzyl chloride . The methylthio group might be introduced through a reaction with a suitable sulfur-containing reagent .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The triazinone core would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The methoxybenzyl group could potentially undergo reactions typical of ethers, while the methylthio group could participate in reactions typical of sulfides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the ether and sulfide groups could influence its solubility and reactivity .

properties

CAS RN

118740-03-7

Product Name

6-(4-METHOXYBENZYL)-3-(METHYLTHIO)-1,2,4-TRIAZIN-5(4H)-ONE

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

6-[(4-methoxyphenyl)methyl]-3-methylsulfanyl-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C12H13N3O2S/c1-17-9-5-3-8(4-6-9)7-10-11(16)13-12(18-2)15-14-10/h3-6H,7H2,1-2H3,(H,13,15,16)

InChI Key

VWXDPVPPRAPZAK-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC2=NNC(=NC2=O)SC

SMILES

COC1=CC=C(C=C1)CC2=NNC(=NC2=O)SC

Canonical SMILES

COC1=CC=C(C=C1)CC2=NNC(=NC2=O)SC

Origin of Product

United States

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